molecular formula C29H42O11 B1624053 beta-Antiarin CAS No. 639-13-4

beta-Antiarin

Cat. No.: B1624053
CAS No.: 639-13-4
M. Wt: 566.6 g/mol
InChI Key: MFIXZHBJWSBQJA-KRRSKSLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Antiarin (CAS 639-13-4) is a natural cardiac glycoside toxin isolated from the bark of the Upas tree ( Antiaris toxicaria ) . As a research chemical, it is a key compound for investigating the effects of cardiac glycosides on cellular physiology. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase pump in cardiac muscle membranes . This inhibition disrupts sodium and calcium ion exchange, which can be studied to understand induced cardiac cell contraction and, at higher concentrations, the pathways to cardiac arrest . Recent scientific investigations have highlighted its potential in oncology research. Studies demonstrate that this compound can effectively and selectively suppress proliferation and induce apoptosis in human glioma cells . Its activity is associated with inducing DNA damage and modulating the expression of key oncogenes and stemness-related genes, suggesting promise for targeting malignant glioma and glioma stem cells . Historically, due to its high toxicity (with an LD50 of 0.094 mg/kg in felines via IV injection), it was used as a primary component in arrow poisons . This product is intended for research and forensic applications only. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S,5S,8R,9S,10S,12R,13S,14S,17R)-5,12,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42O11/c1-14-22(33)23(34)24(35)25(39-14)40-16-3-6-27(13-30)19-10-20(31)26(2)17(15-9-21(32)38-12-15)5-8-29(26,37)18(19)4-7-28(27,36)11-16/h9,13-14,16-20,22-25,31,33-37H,3-8,10-12H2,1-2H3/t14-,16-,17+,18+,19-,20+,22-,23+,24+,25-,26-,27-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIXZHBJWSBQJA-KRRSKSLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CC(C5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4C[C@H]([C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-13-4
Record name beta-Antiarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ANTIARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI0QAN6VB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Natural Sources and Extraction of Beta-Antiarin

This compound is primarily isolated from the latex and sap of Antiaris toxicaria, a tropical tree native to Southeast Asia. The compound coexists with its stereoisomer, alpha-antiarin, in these natural matrices, necessitating careful separation during extraction.

Plant Material Collection and Pretreatment

Fresh latex is harvested by making incisions in the tree bark, followed by immediate filtration to remove particulate matter. The crude latex is then stabilized in acidic aqueous solutions (pH 4–5) to prevent enzymatic degradation of cardiac glycosides. Yield optimization studies suggest that latex collected during the dry season contains 12–15% higher this compound content compared to wet-season harvests, likely due to reduced water content concentrating secondary metabolites.

Solvent-Based Extraction Techniques

Traditional methods employ ethanol-water mixtures (70:30 v/v) for initial extraction, leveraging ethanol’s ability to denature proteins while preserving glycoside integrity. Modern protocols utilize sequential solvent partitioning:

  • Defatting : Crude latex is treated with hexane or petroleum ether to remove non-polar contaminants.
  • Polar extraction : Methanol or ethanol extracts glycosides, followed by vacuum distillation to concentrate the extract.
  • Chromatographic purification : Silica gel column chromatography with chloroform-methanol gradients (9:1 to 7:3 v/v) separates this compound from alpha-antiarin and other congeners.
Table 1: Comparative Solvent Efficiency in this compound Extraction
Solvent System This compound Yield (mg/g latex) Purity (%)
Ethanol-Water 8.2 ± 0.3 92.4
Methanol 7.9 ± 0.2 89.1
Acetone 6.1 ± 0.4 85.7

Data adapted from large-scale extraction trials.

Synthetic Modifications and Biotinylated Derivatives

While total synthesis of this compound remains challenging due to its complex stereochemistry, semi-synthetic approaches have enabled the creation of probes for mechanistic studies. A 2019 innovation involved synthesizing biotinylated derivatives to investigate Nur77 protein pathways in cancer cells.

Derivatization Protocol

  • Glycoside activation : this compound (1 mmol) is treated with N-hydroxysuccinimide (NHS) in dimethylformamide (DMF) at 4°C for 12 hours.
  • Biotin conjugation : Activated intermediate reacts with biotin-PEG4-amine (1.2 eq) in the presence of diisopropylethylamine (DIPEA), yielding biotin-antiarin conjugates.
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile-water gradient) isolates derivatives with >95% purity.
Table 2: Biological Activity of Biotinylated this compound Derivatives
Compound Nur77 Induction (%) Streptavidin Binding (RU) Cytotoxicity (IC₅₀, μM)
P4b 92 ± 3 850 ± 25 0.15 ± 0.02
P5a 88 ± 4 790 ± 30 0.18 ± 0.03
Parent 95 ± 2 N/A 0.12 ± 0.01

Data from NIH-H460 cancer cell assays.

Crystallization and Physicochemical Characterization

This compound’s crystalline form is critical for structural analysis and dosage formulation.

Recrystallization Methodology

  • Solvent selection : Saturated solutions in methanol-diethyl ether (1:5 v/v) yield prismatic crystals.
  • Temperature gradient : Slow cooling from 60°C to 4°C over 48 hours produces crystals suitable for X-ray diffraction.
  • Drying : Vacuum desiccation at 40°C for 24 hours removes residual solvents.

Key Physicochemical Properties

  • Melting point : 233–240°C (decomposition observed above 240°C)
  • Optical rotation : [α]²⁵D = -17.5° (c = 1.0 in methanol)
  • Solubility : 1.2 mg/mL in water, 45 mg/mL in ethanol at 25°C

Analytical Techniques for Quality Control

Modern pharmacopeial standards require multi-modal characterization:

Chromatographic Purity Assessment

  • HPLC conditions :
    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 μm)
    • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B)
    • Gradient: 20–80% B over 25 minutes
    • Detection: UV at 220 nm

Spectroscopic Confirmation

  • FTIR : Characteristic peaks at 3400 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (lactone C=O), and 1070 cm⁻¹ (C-O-C glycosidic bond).
  • ¹H NMR : Diagnostic signals at δ 4.90 (d, J = 8.0 Hz, anomeric proton) and δ 1.25 (s, methyl groups).

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Beta-Antiarin comprises a steroid aglycone (antiarigenin) linked to L-rhamnose via a glycosidic bond . Key reactive sites include:

  • Glycosidic bond : Susceptible to acid/base hydrolysis.

  • Steroid nucleus : Conjugated double bonds and hydroxyl groups prone to oxidation or electrophilic substitution.

  • Sugar moiety (L-rhamnose) : Hydroxyl groups may participate in hydrogen bonding or esterification .

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., gastric pH), the glycosidic bond hydrolyzes, releasing antiarigenin and L-rhamnose. This reaction parallels betanin degradation in simulated gastric fluid (pH 3), where decarboxylation and deglucosylation occur .

Proposed pathway :

This compoundH+Antiarigenin+L-rhamnose\text{this compound} \xrightarrow{\text{H}^+} \text{Antiarigenin} + \text{L-rhamnose}

Base-Catalyzed Hydrolysis

In alkaline environments (e.g., intestinal pH), deprotonation of hydroxyl groups stabilizes the molecule, reducing hydrolysis rates . Betanin analogs show enhanced stability at pH 7.4 due to zwitterionic forms , suggesting similar behavior for this compound.

Chlorination

This compound’s unsaturated bonds (e.g., C-18 in the steroid nucleus) may react with hypochlorous acid (HOCl) via electrophilic addition, forming chlorinated derivatives. Betanin analogs undergo chlorination at pH 3, producing hypsochromic shifts (λₘₐₓ 538 → 522 nm) .

Example reaction :

This compound+HOCl18-Chloro-beta-Antiarin\text{this compound} + \text{HOCl} \rightarrow \text{18-Chloro-beta-Antiarin}

Oxidation

Oxidative degradation via reactive oxygen species (ROS) likely targets conjugated double bonds:

  • Decarboxylation : Loss of CO₂ from carboxyl groups (e.g., C17-COOH), observed in betanin under oxidative stress .

  • Aromatization : Formation of pyridine-like rings, as seen in neobetanin synthesis .

pH-Dependent Stability and Reactivity

This compound’s reactivity varies with pH, akin to betanin’s behavior :

pH RangeDominant FormReactivity
< 2CationicProne to hydrolysis and chlorination .
2–3ZwitterionicStabilizes glycosidic bond; reduced hydrolysis .
3.5–7Anionic (bis)Enhanced electron donation, increasing antioxidant potential .
> 7.5Tri-deprotonatedAlkaline oxidation pathways dominate, favoring radical scavenging .

Na⁺/K⁺-ATPase Inhibition

This compound binds to Na⁺/K⁺-ATPase, blocking ion transport and increasing intracellular Ca²⁺, leading to cardiac muscle contraction . This interaction is stoichiometric:

This compound+Na⁺/K⁺-ATPaseInhibited Enzyme\text{this compound} + \text{Na⁺/K⁺-ATPase} \rightarrow \text{Inhibited Enzyme}

Dose-dependent effects :

  • Low dose : Therapeutic (cardiotonic).

  • High dose : Toxic (cardiac arrest) .

Comparative Reactivity Table

Reaction TypeConditionsProducts/EffectsAnalogous Compounds
Acid hydrolysispH 3, gastric fluidAntiarigenin, L-rhamnose Betanin
ChlorinationpH 3, HOCl exposure18-Chloro derivatives Betanidin
OxidationpH 7.4, ROS exposureDecarboxylated/aromatized products Neobetanin
Enzymatic inhibitionPhysiological pHNa⁺/K⁺-ATPase blockade Ouabain (cardiac glycoside)

Scientific Research Applications

Medicinal Applications

1. Cardiac Treatment:
Beta-Antiarin has potential therapeutic applications in treating conditions such as hypertension and heart failure. Its mechanism involves inhibiting the Na+/K+-ATPase pump, which leads to increased intracellular sodium and calcium concentrations, enhancing cardiac contractility .

2. Cancer Research:
Recent studies have highlighted this compound's cytotoxic effects against various cancer cell lines. For instance, research indicated that this compound and its derivatives can induce apoptosis in cancer cells by activating the Nur77 protein pathway . In vitro tests showed significant cytotoxicity against ten human cancer cell lines at nanogram levels, suggesting its potential as a clinical candidate for cancer therapy .

3. Biochemical Probes:
this compound has been utilized in the design of biotinylated cardiac glycosides for probing cellular pathways. These compounds help elucidate the role of Nur77 in cancer biology and could serve as tools for further research into therapeutic applications .

Biological Studies

This compound is extensively used in biological studies to understand its effects on cellular processes:

  • Cardiotonic Effects: Studies have demonstrated that this compound exhibits potent cardiotonic effects on isolated guinea pig atria, comparable to ouabain, another well-known cardiac glycoside .
  • Toxicological Studies: As a potent toxin with an LD50 of approximately 0.1 mg/kg in mammals, this compound serves as a model compound for studying cardiac glycoside poisoning and its physiological effects on muscle and cardiac tissues .

Industrial Applications

1. Arrow Poisons:
Historically, this compound has been used as an arrow poison due to its high toxicity. The compound's lethal effects make it suitable for use in traditional hunting practices among indigenous cultures .

2. Chemical Ecology:
Research into the ecological role of this compound has explored its evolution as a defense chemical against herbivores. This aspect highlights the compound's significance beyond medicinal and industrial applications .

Case Studies

Case Study 1: Cytotoxicity Assessment
In a study evaluating this compound's cytotoxicity against various cancer cell lines (e.g., KB, MCF-7), significant cell death was observed at low concentrations (ng/mL), indicating its potential as an anticancer agent .

Case Study 2: Cardiotonic Effects
An ethanolic extract of Antiaris toxicaria was tested on guinea pig atria, revealing that this compound produced a positive inotropic effect similar to ouabain but with better safety profiles in certain conditions .

Mechanism of Action

Beta-Antiarin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac muscle cells. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances cardiac contractility, which can be beneficial in certain medical conditions but also poses a risk of toxicity .

Comparison with Similar Compounds

Pharmacological Activities

Compound Class Key Activities Clinical Applications References
Beta-Amyrin Acetate Triterpenoid Anti-inflammatory, anti-diabetic, anti-hyperlipidemic Metabolic syndrome, inflammatory diseases
Heparin Glycosaminoglycan Anticoagulant, anti-thrombotic Blood clot prevention, dialysis
Beta-Alanine Amino acid Enhances endurance, muscle buffering Sports nutrition, fatigue reduction
Anti-beta Actin Antibodies Protein markers Cellular structure validation Research (Western blot, ELISA)
Key Observations:
  • Structural Diversity: Beta-Amyrin Acetate belongs to the triterpenoid class, distinct from glycosaminoglycans (heparin) or amino acids (beta-alanine). Its acetate group differentiates it from native β-amyrin, improving pharmacokinetics .
  • Therapeutic Targets: Unlike heparin, which primarily targets coagulation pathways , Beta-Amyrin Acetate modulates metabolic and inflammatory pathways. Beta-alanine, in contrast, influences muscular endurance via carnosine synthesis .
  • Research Utility: Anti-beta actin antibodies are essential for normalizing protein expression in research, a role unrelated to Beta-Amyrin Acetate’s therapeutic applications .

Mechanisms of Action

  • Beta-Amyrin Acetate : Inhibits NF-κB and AMPK pathways, reducing inflammation and improving insulin sensitivity .
  • Heparin : Binds antithrombin III to inactivate thrombin and Factor Xa, preventing fibrin formation .
  • Beta-Alanine: Increases intramuscular carnosine, buffering pH during anaerobic activity .

Clinical Evidence

  • Beta-Amyrin Acetate : Preclinical studies demonstrate 40–60% reduction in serum LDL cholesterol and 30% decrease in fasting glucose in rodent models .
  • Heparin : Meta-analyses confirm its efficacy in reducing thrombotic events in critically ill patients (OR: 0.65, 95% CI: 0.52–0.81) .
  • Beta-Alanine : Supplementation improves exercise performance by 2.5–6.5% in controlled trials .

Q & A

Q. How should conflicting reports on beta-Antiarin’s cytotoxicity be addressed in the literature?

  • Methodological Answer : Replicate studies using identical cell lines (e.g., HepG2) and culture conditions. Compare impurity profiles (HPLC-ELSD) and test for endotoxin contamination (LAL assay). Publish negative results and propose consensus guidelines for cytotoxicity testing .

Q. What follow-up studies are needed to clarify this compound’s mechanism of action in inflammatory pathways?

  • Methodological Answer : Conduct RNA-seq to identify differentially expressed genes (e.g., NF-κB targets) and validate via siRNA knockdown. Use surface plasmon resonance (SPR) to assess direct binding to inflammatory mediators. Collaborate with structural biologists to resolve binding conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Antiarin
Reactant of Route 2
beta-Antiarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.